UNC9036

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C73H95N17O11S |

|---|---|

Peso molecular |

1418.7 g/mol |

Nombre IUPAC |

2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide |

InChI |

InChI=1S/C73H95N17O11S/c1-10-89-56(35-45(3)83-89)68(96)81-71-79-54-38-51(66(94)75-26-17-15-13-12-14-16-21-60(92)80-64(73(6,7)8)70(98)88-43-52(91)41-55(88)67(95)76-42-48-22-24-49(25-23-48)63-47(5)77-44-102-63)40-58(99-9)61(54)86(71)28-18-19-29-87-62-53(78-72(87)82-69(97)57-36-46(4)84-90(57)11-2)37-50(65(74)93)39-59(62)101-32-20-27-85-30-33-100-34-31-85/h18-19,22-25,35-40,44,52,55,64,91H,10-17,20-21,26-34,41-43H2,1-9H3,(H2,74,93)(H,75,94)(H,76,95)(H,80,92)(H,78,82,97)(H,79,81,96)/b19-18+/t52-,55+,64+/m1/s1 |

Clave InChI |

BDSHEGJPPSYXPH-MGKALCIBSA-N |

SMILES isomérico |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)NCCCCCCCCC(=O)N[C@@H](C(=O)N8C[C@@H](C[C@H]8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)OC |

SMILES canónico |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)NCCCCCCCCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)OC |

Origen del producto |

United States |

Foundational & Exploratory

The Bifunctional Mechanism of UNC9036: A PROTAC-Based STING Degrader

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9036 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein. As a critical component of the innate immune system, STING's activation must be tightly regulated, as aberrant signaling can lead to autoinflammatory diseases. This compound presents a novel therapeutic strategy by not only modulating STING activity but also by targeting the protein for removal. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Introduction to this compound

This compound is a heterobifunctional molecule composed of three key components: a STING-binding moiety, a linker, and an E3 ubiquitin ligase-recruiting ligand.[1] Specifically, it utilizes the potent STING agonist diABZI to engage the STING protein and the small molecule VH032 to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual-functionality allows this compound to first activate STING and then trigger its ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action

The mechanism of action of this compound is a multi-step process that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the STING protein.

-

STING Engagement and Activation : The diABZI portion of this compound binds to the ligand-binding domain of STING, inducing a conformational change that leads to its activation.[1][2] This activation includes the phosphorylation of STING.[2]

-

Ternary Complex Formation : The VH032 moiety of this compound simultaneously binds to the VHL E3 ubiquitin ligase. This brings the activated, phosphorylated STING protein into close proximity with VHL, forming a ternary STING-UNC9036-VHL complex.

-

Ubiquitination : Once the ternary complex is formed, VHL, as part of the Cullin-RING E3 ligase (CRL) complex, catalyzes the transfer of ubiquitin molecules to the phosphorylated STING protein.

-

Proteasomal Degradation : The polyubiquitinated STING is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total STING protein levels.[1][2]

This targeted degradation of STING effectively shuts down its downstream signaling, including the phosphorylation of IRF3 and the subsequent production of type I interferons like IFNβ.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its components.

| Compound | Parameter | Value | Cell Line/System |

| This compound | DC50 | 227 nM | Caki-1 |

Table 1: Degradation Potency of this compound.

| Component | Parameter | Value | Target |

| diABZI | EC50 (human) | 130 nM | STING |

| diABZI | EC50 (mouse) | 186 nM | STING |

| VH032 | Kd | 185 nM | VHL |

Table 2: Binding Affinities and Potencies of this compound Components.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for STING Degradation

This protocol is used to assess the dose-dependent degradation of STING protein in response to this compound treatment.

-

Cell Culture and Treatment : Seed Caki-1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against STING (e.g., Cell Signaling Technology, #13647, 1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

VHL Depletion Assay

This experiment demonstrates the VHL-dependency of this compound-mediated STING degradation.

-

VHL Knockdown : Transduce Caki-1 cells with lentiviral particles containing shRNA targeting VHL or a non-targeting control shRNA. Select for transduced cells using puromycin.

-

Verification of Knockdown : Confirm the knockdown of VHL expression by Western blotting.

-

This compound Treatment : Treat both control and VHL-depleted cells with this compound (e.g., 1 µM) for 24 hours.

-

Analysis : Assess STING protein levels by Western blotting as described in section 4.1. A rescue of STING degradation in VHL-depleted cells indicates a VHL-dependent mechanism.

Viral Plaque Assay

This assay evaluates the functional consequence of STING degradation on the antiviral response.

-

Cell Treatment : Treat Caki-1 cells with this compound (e.g., 1 µM) or a vehicle control for 24 hours.

-

Viral Infection : Infect the cells with a serial dilution of Herpes Simplex Virus 1 (HSV-1) for 1 hour.

-

Overlay : Remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose to restrict viral spread to adjacent cells.

-

Plaque Visualization : After 2-3 days of incubation, fix the cells with methanol and stain with crystal violet to visualize the viral plaques.

-

Quantification : Count the number of plaques to determine the viral titer. An increase in plaque formation in this compound-treated cells indicates a compromised antiviral response due to STING degradation.[2]

Quantitative Real-Time PCR (qRT-PCR) for IFNβ Expression

This method quantifies the suppression of STING-mediated downstream signaling.

-

Cell Treatment and Stimulation : Pre-treat Caki-1 cells with this compound (e.g., 1 µM) for 6 hours. Stimulate the cells with a STING agonist like cGAMP for another 6 hours.

-

RNA Extraction and cDNA Synthesis : Isolate total RNA from the cells using a commercial kit and reverse transcribe it into cDNA.

-

qRT-PCR : Perform qRT-PCR using primers specific for IFNβ and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis : Analyze the data using the ΔΔCt method to determine the relative fold change in IFNβ mRNA expression. A reduction in IFNβ expression in this compound-treated cells demonstrates the suppression of STING signaling.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

References

UNC9036: A Technical Guide to a VHL-Recruiting STING Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UNC9036, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein. This document outlines the mechanism of action, quantitative performance data, and detailed experimental protocols relevant to the study of this compound.

Core Concept: Targeted Protein Degradation of STING

This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to selectively eliminate the STING protein. It is composed of a ligand that binds to the STING protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of STING, marking it for degradation by the proteasome.[1][2]

Mechanism of Action

This compound's mechanism is a multi-step process. The degrader first binds to and activates STING, leading to its phosphorylation. The VHL ligand component of this compound then recruits the VHL E3 ligase to the activated, phosphorylated STING protein. This proximity induces the transfer of ubiquitin molecules to STING, leading to its recognition and subsequent degradation by the proteasome.[2] This targeted degradation effectively shuts down STING-mediated downstream signaling pathways, which are implicated in various inflammatory and autoimmune diseases.

dot

Caption: this compound-mediated STING degradation pathway.

Quantitative Data Presentation

This compound has been demonstrated to be a potent degrader of the STING protein. The following tables summarize the available quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| DC50 | Caki-1 | 227 nM | [2] |

| Dmax | Caki-1 | >80% | [1] |

| Experimental Condition | Cell Line | Result | Reference |

| 1 µM this compound for 0-24h | Caki-1 | Time-dependent degradation of STING | [2][3] |

| 316 nM this compound for 6h | Caki-1 | Reduction in STING protein abundance | [4] |

| 316 nM this compound pretreatment followed by ISD90 stimulation | Caki-1 | Dampened DNA sensing signaling | [4] |

Note: Further quantitative data, such as IC50 values for downstream signaling inhibition and DC50/Dmax in other cell lines, are not extensively available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Western Blot for STING Degradation

This protocol is designed to assess the extent of STING protein degradation in response to this compound treatment.

Materials:

-

Caki-1 cells

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-STING, anti-VHL, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed Caki-1 cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at desired concentrations (e.g., 0-31.6 µM) or a time course (e.g., 0-24 hours with 1 µM this compound).[5] Use DMSO as a vehicle control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

dot

Caption: Workflow for Western Blot analysis.

Cellular Viability Assay

To assess the cytotoxic effects of this compound, a standard cell viability assay such as the MTT or MTS assay can be performed.

Materials:

-

Caki-1 cells

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Caki-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with DMSO as a vehicle control and wells with untreated cells.

-

Incubation: Incubate the plate for a period that corresponds to the degradation experiment (e.g., 24 hours).

-

Assay Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Quantification of IFN-β Transcription (RT-qPCR)

This protocol is used to measure the effect of this compound on the downstream signaling of STING by quantifying the transcription of Interferon-β (IFN-β).

Materials:

-

Caki-1 cells

-

This compound

-

ISD90 (STING agonist)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for IFN-β and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment: Pre-treat Caki-1 cells with this compound (e.g., 316 nM) or DMSO for 6 hours.

-

STING Stimulation: Stimulate the cells with a STING agonist such as ISD90 (5 µg/mL) for a specified time (e.g., 4 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and primers for IFN-β and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of IFN-β mRNA, normalized to the housekeeping gene.

Logical Relationships and Further Considerations

The efficacy of a PROTAC like this compound is dependent on the interplay between its three main components: the STING ligand, the VHL ligand, and the linker.

dot

Caption: Components of this compound and their roles.

Selectivity: The selectivity of this compound for STING over other proteins is a critical aspect of its therapeutic potential. However, comprehensive selectivity profiling data for this compound is not currently available in the public domain.

Pharmacokinetics and In Vivo Efficacy: Information regarding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and the in vivo efficacy of this compound has not been reported in the reviewed scientific literature. Further studies are required to evaluate its potential as a therapeutic agent in a whole-organism context.

Conclusion

This compound is a potent and specific degrader of the STING protein, operating through a VHL-dependent proteasomal pathway. Its ability to effectively reduce STING protein levels and dampen downstream inflammatory signaling highlights its potential as a valuable research tool and a starting point for the development of therapeutics for STING-driven diseases. Further investigation into its broader quantitative performance, selectivity, and in vivo characteristics is warranted.

References

The Pivotal Role of UNC93B1 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

UNC93B1, a multipass transmembrane protein residing in the endoplasmic reticulum (ER), has emerged as a master regulator of innate immunity. Its primary function lies in orchestrating the trafficking and signaling of a specific subset of Toll-like receptors (TLRs)—namely TLR3, TLR7, TLR8, and TLR9—which are responsible for detecting nucleic acids from pathogens. Dysregulation of UNC93B1 function is intrinsically linked to both immunodeficiency and autoimmune diseases, making it a critical area of research for therapeutic intervention. This technical guide provides an in-depth overview of UNC93B1's role in innate immunity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways and workflows involved.

UNC93B1: The Chaperone of Nucleic Acid-Sensing TLRs

UNC93B1 is indispensable for the proper localization and function of endosomal TLRs. In the absence of functional UNC93B1, these TLRs are retained in the ER, rendering them unable to encounter their respective ligands (pathogen-derived nucleic acids) within endolysosomes. This leads to a compromised innate immune response against viral and bacterial infections.[1][2][3] Conversely, mutations in UNC93B1 that alter its regulatory functions can lead to hyperactive TLR signaling and contribute to the development of autoimmune diseases like systemic lupus erythematosus (SLE).[4][5][6][7][8]

Differential Trafficking of TLRs

A key aspect of UNC93B1 function is its ability to differentially regulate the trafficking of various TLRs. This differential trafficking is crucial for maintaining a balanced immune response and preventing autoimmunity.

-

TLR9 Trafficking: The trafficking of TLR9 from the cell surface to endolysosomes is dependent on the interaction of UNC93B1 with the adaptor protein complex 2 (AP-2).[1][2][9] This interaction is mediated by a tyrosine-based sorting motif (YxxΦ) in the C-terminal tail of UNC93B1.[10] Disruption of this interaction leads to impaired TLR9 signaling.

-

TLR7 Regulation: Unlike TLR9, TLR7 signaling is dampened by the interaction of UNC93B1 with Syntenin-1, a PDZ domain-containing adaptor protein.[4][5][11][12] This interaction is phosphorylation-dependent and facilitates the sorting of TLR7 into intraluminal vesicles of multivesicular bodies, which is thought to terminate signaling.[4][5] Mutations that disrupt the UNC93B1-Syntenin-1 interaction result in enhanced TLR7 signaling and can lead to TLR7-dependent autoimmunity.[4][11]

-

The D34A Mutation: A notable example of differential regulation is the D34A mutation in UNC93B1. This mutation leads to a bias in TLR trafficking, favoring TLR7 over TLR9.[3][8] Cells expressing the D34A mutant exhibit hyper-responsiveness to TLR7 ligands and hypo-responsiveness to TLR9 ligands.[3] This imbalance is attributed to an increased association of the D34A mutant with TLR7 and a decreased association with TLR9.[3]

Quantitative Data on UNC93B1 Function

The following tables summarize key quantitative data from studies on UNC93B1, providing a comparative overview of its impact on TLR signaling and protein stability.

Table 1: Effect of UNC93B1 Mutations on TLR-Mediated Cytokine Production

| UNC93B1 Variant | Cell Type | TLR Ligand | Cytokine Measured | Fold Change vs. Wild-Type | Reference |

| D34A | Bone Marrow-Derived Dendritic Cells | R848 (TLR7) | TNF-α | Increased | [3] |

| D34A | Bone Marrow-Derived Dendritic Cells | CpG DNA (TLR9) | TNF-α | Decreased | [3] |

| PKP/AAA | RAW Macrophages | R848 (TLR7) | TNF-α | ~2-3 fold increase | [4] |

| R95L | HEK293T cells | R848 (TLR7/8) | NF-κB Reporter Activity | Increased | [6] |

| R336C | Bone Marrow-Derived Macrophages | R848 (TLR7) | Cytokines | Increased | [13] |

| T93I | THP-1 cells | R848 (TLR7/8) | TNF-α | Increased | [7] |

Table 2: Impact of UNC93B1 on TLR Protein Half-Life

| TLR | Cell Line | Condition | Half-life (hours) | Reference |

| TLR3 | HEK293T | TLR3 alone | ~3.8 | [14] |

| TLR3 | HEK293T | TLR3 + UNC93B1 | ~12 | [14] |

| TLR9 | HEK293T | TLR9 alone | ~1.8 | [14] |

| TLR9 | HEK293T | TLR9 + UNC93B1 | ~3.1 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of UNC93B1.

Co-immunoprecipitation (Co-IP) to Assess UNC93B1-TLR Interaction

This protocol is designed to analyze the interaction between UNC93B1 and its associated TLRs.

Materials:

-

Cells expressing tagged versions of UNC93B1 (e.g., FLAG-tag) and a TLR (e.g., HA-tag).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 5 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.

-

Antibody-conjugated magnetic beads (e.g., anti-FLAG M2 magnetic beads).

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: SDS-PAGE sample buffer or a buffer containing a competitive peptide (e.g., 3xFLAG peptide).

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes with gentle rotation at 4°C.

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation: Add the clarified lysate to pre-washed antibody-conjugated magnetic beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with ice-cold wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or 95°C, depending on the elution method.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the tagged proteins (e.g., anti-FLAG and anti-HA).

Luciferase Reporter Assay for TLR Signaling

This assay is used to quantify the activation of downstream signaling pathways, such as NF-κB, upon TLR stimulation.

Materials:

-

HEK293T cells.

-

Expression plasmids for the TLR of interest, UNC93B1 (wild-type or mutant), an NF-κB-driven firefly luciferase reporter, and a constitutively active Renilla luciferase reporter (for normalization).

-

Transfection reagent (e.g., Lipofectamine 2000).

-

TLR ligand (e.g., R848 for TLR7/8, CpG DNA for TLR9).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect HEK293T cells with the expression plasmids for the TLR, UNC93B1, NF-κB-luciferase, and Renilla luciferase.

-

Stimulation: 24-48 hours post-transfection, stimulate the cells with the appropriate TLR ligand for 6-16 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

-

Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over unstimulated controls.[4][15][16][17]

Flow Cytometry for Intracellular Cytokine Staining

This protocol allows for the quantification of cytokine production at the single-cell level following TLR stimulation.

Materials:

-

Immune cells (e.g., bone marrow-derived macrophages, dendritic cells).

-

TLR ligand.

-

Brefeldin A (protein transport inhibitor).

-

Fixation/Permeabilization buffer.

-

Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines (e.g., TNF-α).

-

Flow cytometer.

Procedure:

-

Cell Stimulation: Stimulate the cells with the TLR ligand for a specified time (e.g., 4-6 hours). Add Brefeldin A for the last 2-4 hours of stimulation to block cytokine secretion.

-

Surface Staining: Harvest the cells and stain them with antibodies against cell surface markers to identify the cell population of interest.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.

-

Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody against the intracellular cytokine of interest.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to determine the percentage of cytokine-producing cells and the mean fluorescence intensity.

Visualizing UNC93B1-Mediated Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving UNC93B1.

UNC93B1-Mediated TLR Trafficking Pathway

References

- 1. UNC93B1 mediates differential trafficking of endosomal TLRs | eLife [elifesciences.org]

- 2. UNC93B1 mediates differential trafficking of endosomal TLRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unc93B1 biases Toll-like receptor responses to nucleic acid in dendritic cells toward DNA- but against RNA-sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unc93b1 recruits Syntenin-1 to dampen TLR7 signaling and prevent autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medrxiv.org [medrxiv.org]

- 7. Large-scale mutational analysis identifies UNC93B1 variants that drive TLR-mediated autoimmunity in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. UNC93B1 Mediates Differential Trafficking of Endosomal Toll-like Receptors [escholarship.org]

- 10. The UNC93B1 tyrosine-based motif regulates trafficking and TLR responses via separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. rupress.org [rupress.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Gain-of-function human UNC93B1 variants cause systemic lupus erythematosus and chilblain lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | N-glycosylation of UNC93B1 at a Specific Asparagine Residue Is Required for TLR9 Signaling [frontiersin.org]

An In-depth Technical Guide to UNC9036 and the VHL-Dependent Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. This guide provides a comprehensive technical overview of UNC9036, a PROTAC designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein, and delves into the intricacies of the von Hippel-Lindau (VHL)-dependent degradation pathway it hijacks.

This compound is a PROTAC-based STING degrader with a demonstrated half-maximal degradation concentration (DC50) of 227 nM in Caki-1 cells.[1][2] Its mechanism of action is dependent on the proteasome and the VHL E3 ligase.[1][2] This guide will detail the quantitative metrics of this compound's activity, provide in-depth experimental protocols for its characterization, and visualize the key molecular pathways and experimental workflows involved.

This compound: A Quantitative Profile

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| This compound | Caki-1 | 227 | >90% (estimated from dose-response curves) | [Zhu et al., 2023] |

| This compound | A498 | Not explicitly stated | Not explicitly stated | [Zhu et al., 2023] |

| This compound | RCC10 | Not explicitly stated | Not explicitly stated | [Zhu et al., 2023] |

The VHL-Dependent Degradation Pathway

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). This complex plays a crucial role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. The canonical substrate for the VHL E3 ligase complex is the alpha subunit of the hypoxia-inducible factor (HIF-1α).

The process begins with the E1 ubiquitin-activating enzyme, which activates a ubiquitin molecule in an ATP-dependent manner. This activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme. The VHL E3 ligase complex, composed of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1, recruits the ubiquitin-loaded E2 enzyme. VHL then specifically binds to the target protein, bringing it into close proximity with the E2 enzyme. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. The repetition of this cycle leads to the formation of a polyubiquitin chain on the target protein, which acts as a signal for recognition and degradation by the 26S proteasome.

This compound Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the STING protein (diABZI), a ligand that recruits the VHL E3 ligase (VH032), and a chemical linker that connects the two.[1] By simultaneously binding to both STING and VHL, this compound brings the E3 ligase into close proximity to STING, thereby inducing its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of STING effectively abrogates its downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its interaction with the VHL-dependent degradation pathway.

Western Blot Analysis for STING Degradation

This protocol is used to quantify the degradation of STING protein in cells treated with this compound.

Materials:

-

Caki-1, A498, or RCC10 cells

-

This compound

-

DMSO (vehicle control)

-

RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, #89900)

-

Protease Inhibitor Cocktail (Sigma-Aldrich, #P8340)

-

BCA Protein Assay Kit (Thermo Fisher Scientific, #23225)

-

Laemmli Sample Buffer (Bio-Rad, #1610747)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-STING (D2P2F) (Cell Signaling Technology, #13647)

-

Mouse anti-β-actin (AC-15) (Sigma-Aldrich, #A5441)

-

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 0, 4, 8, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against STING and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and the STING protein levels are normalized to the loading control.

Immunoprecipitation of VHL-STING Complex

This protocol is used to demonstrate the interaction between VHL and STING, which is facilitated by this compound.

Materials:

-

Cells treated with this compound or DMSO

-

IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

-

Primary antibody for immunoprecipitation (e.g., Rabbit anti-VHL)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., Laemmli sample buffer)

-

Primary antibodies for Western blot (anti-STING, anti-VHL)

Procedure:

-

Cell Lysis: Lyse treated cells with IP Lysis Buffer.

-

Pre-clearing: Pre-clear the lysates by incubating with magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with the primary antibody against VHL overnight at 4°C with gentle rotation.

-

Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in Elution Buffer and boiling.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against STING and VHL. The presence of a STING band in the VHL immunoprecipitate indicates an interaction between the two proteins.

In Vitro Ubiquitination Assay

This protocol is used to demonstrate the ubiquitination of STING in the presence of the VHL E3 ligase complex and this compound.

Materials:

-

Recombinant human E1 enzyme

-

Recombinant human E2 enzyme (e.g., UBE2D2)

-

Recombinant VHL-Elongin B-Elongin C (VBC) complex

-

Recombinant STING protein

-

Ubiquitin

-

This compound

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Anti-STING antibody for Western blot

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VBC complex, STING protein, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Add PROTAC: Add this compound or DMSO to the respective reaction tubes.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-STING antibody. A high-molecular-weight smear or ladder of bands above the unmodified STING protein indicates polyubiquitination.

Experimental Workflow for this compound Evaluation

The development and characterization of a PROTAC like this compound involves a systematic workflow to assess its efficacy and mechanism of action.

Conclusion

This compound serves as a potent and specific degrader of the STING protein by effectively hijacking the VHL E3 ligase complex. This technical guide provides a comprehensive resource for researchers and drug developers working in the field of targeted protein degradation. The detailed quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms offer a solid foundation for understanding and utilizing this compound and the broader principles of VHL-dependent protein degradation. As the field of PROTACs continues to expand, a thorough understanding of these fundamental concepts and methodologies will be crucial for the successful development of novel therapeutics.

References

Investigating the discovery and development of UNC9036

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9036 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein.[1][2][3] As a critical component of the innate immune system, STING plays a pivotal role in the response to cytosolic DNA, triggering inflammatory and antiviral responses.[1][4] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][4][5] this compound offers a novel therapeutic strategy by not just inhibiting STING, but by promoting its targeted degradation, thereby potentially leading to a more profound and sustained suppression of the pathway.[1]

This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological evaluation of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the targeted degradation of STING.

Discovery and Design

This compound was developed as a PROTAC that hijacks the cell's natural protein disposal machinery to eliminate STING.[1] Its design is a heterobifunctional molecule comprising three key components:

-

A STING-binding ligand: this compound incorporates a derivative of diABZI, a known STING agonist.[1][2] This moiety directs the PROTAC to the STING protein.

-

An E3 ligase-recruiting ligand: The molecule includes VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This part of the PROTAC recruits the cellular machinery responsible for tagging proteins for degradation.

-

A flexible linker: A chemical linker connects the STING-binding and VHL-recruiting ligands, facilitating the formation of a stable ternary complex between STING and VHL.[1][2]

The design strategy of using a STING agonist as the targeting ligand is an innovative approach. This allows this compound to first bind to and activate STING, leading to its phosphorylation. The VHL ligand then recruits the VHL E3 ligase to this activated, phosphorylated STING, marking it for degradation by the proteasome.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line | Reference |

| DC50 | 227 nM | Caki-1 | [1][2][3] |

Mechanism of Action

This compound mediates the degradation of STING through a proteasome- and VHL-dependent mechanism.[1][2] The proposed mechanism of action is a multi-step process:

-

Binding to STING: The diABZI-derived portion of this compound binds to the STING protein.[1][2]

-

STING Activation and Phosphorylation: Binding of the agonist component of this compound activates STING, leading to its phosphorylation.[1][2]

-

Ternary Complex Formation: The VH032 moiety of this compound recruits the VHL E3 ubiquitin ligase, forming a ternary complex with the phosphorylated STING protein.[1]

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase catalyzes the attachment of ubiquitin chains to STING.

-

Proteasomal Degradation: The poly-ubiquitinated STING is then recognized and degraded by the 26S proteasome.[1][2]

This mechanism is supported by experimental evidence demonstrating that the degradation of STING by this compound can be rescued by treatment with the proteasome inhibitor MG132 and is diminished in cells with depleted VHL levels.[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the STING signaling pathway, the mechanism of this compound, and a typical experimental workflow for its evaluation.

Caption: The cGAS-STING signaling pathway is activated by cytosolic dsDNA.

Caption: this compound facilitates the VHL-mediated ubiquitination and proteasomal degradation of STING.

Caption: A general workflow for evaluating the biological activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Treatments

-

Cell Lines: Caki-1 (human renal cell carcinoma) cells are a commonly used cell line for studying this compound.

-

Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: For degradation studies, cells are seeded and allowed to adhere overnight. This compound, or a negative control compound, is then added to the culture medium at the desired concentrations for various time points (e.g., 0-24 hours). For experiments involving STING pathway activation, cells are pre-treated with this compound before stimulation with a STING agonist like ISD90.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against STING, phosphorylated IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Viral Plaque Assay

-

Cell Seeding and Treatment: Caki-1 cells are seeded in 6-well plates and treated with this compound or a vehicle control.

-

Viral Infection: Cells are then infected with a serial dilution of Herpes Simplex Virus-1 (HSV-1).

-

Plaque Formation: After infection, the cells are overlaid with a medium containing carboxymethylcellulose to restrict viral spread to adjacent cells, allowing for the formation of distinct plaques.

-

Plaque Visualization and Quantification: After a suitable incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is then counted to determine the viral titer. An increase in plaque formation in this compound-treated cells indicates a suppression of the antiviral response.

Biological Activity and Effects

This compound has been shown to effectively degrade STING in a time- and dose-dependent manner in Caki-1 cells.[2] This degradation of STING leads to a functional suppression of the innate immune response. Specifically, pre-treatment of cells with this compound reduces the phosphorylation of IRF3 and the subsequent transcription of interferon-β (IFNβ) upon stimulation with a STING agonist.

Furthermore, this compound-mediated degradation of STING has been demonstrated to impair the cellular antiviral response. In viral plaque assays, treatment with this compound resulted in a significant increase in the number of viral plaques, indicating a compromised ability of the cells to control viral replication.

Conclusion

This compound is a valuable tool for studying the role of STING in health and disease and represents a promising therapeutic strategy for the treatment of STING-driven inflammatory and autoimmune conditions. Its ability to induce the targeted degradation of STING offers a distinct advantage over traditional inhibitors, potentially leading to a more complete and durable suppression of the pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize or further develop this potent STING degrader.

References

- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small molecule induced STING degradation facilitated by the HECT ligase HERC4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel nitrofuran PROTAC-like compounds as dual inhibitors and degraders targeting STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to UNC9036: A STING-Targeting PROTAC

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of UNC9036, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the STimulator of INterferon Genes (STING) protein. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeted protein degradation.

Chemical Structure and Properties

This compound is a heterobifunctional molecule that consists of three key components: a ligand that binds to the STING protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The STING-binding component is derived from diABZI, a known STING agonist, while the VHL ligand is based on VH032.[1][2]

Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇₃H₉₅N₁₇O₁₁S | [1] |

| Molecular Weight | 1418.71 g/mol | [1] |

| SMILES | O=C(NCCCCCCCCC(N--INVALID-LINK--C3=C(C)N=CS3)=O)C--INVALID-LINK--O)=O">C@@HC(C)(C)C)=O)C4=CC5=C(C(OC)=C4)N(C/C=C/CN6C(NC(C7=CC(C)=NN7CC)=O)=NC8=C6C(OCCCN9CCOCC9)=CC(C(N)=O)=C8)C(NC(C%10=CC(C)=NN%10CC)=O)=N5 | [2] |

| Solubility | Data not publicly available. As a PROTAC molecule, this compound is expected to have limited aqueous solubility. | |

| Stability | Data not publicly available. |

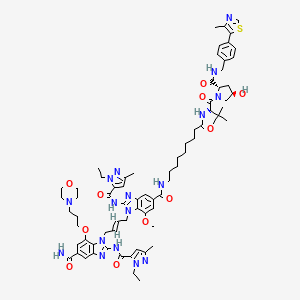

2D Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Biological Activity and Mechanism of Action

This compound is a potent degrader of the STING protein, with a reported DC₅₀ (concentration for 50% degradation) of 227 nM in Caki-1 human kidney cancer cells.[2] Its mechanism of action is dependent on both the proteasome and the VHL E3 ligase.[2]

The degradation process initiated by this compound involves a series of orchestrated steps:

-

STING Binding and Activation: The diABZI-derived warhead of this compound binds to and activates the STING protein.

-

STING Phosphorylation: Upon activation, STING undergoes phosphorylation.

-

Ternary Complex Formation: The VH032-derived ligand of this compound recruits the VHL E3 ubiquitin ligase, leading to the formation of a STING-UNC9036-VHL ternary complex.

-

Ubiquitination: Within the ternary complex, VHL ubiquitinates the phosphorylated STING protein.

-

Proteasomal Degradation: The polyubiquitinated STING is then recognized and degraded by the 26S proteasome.

This targeted degradation of STING effectively suppresses its downstream signaling pathways, which are involved in the innate immune response.

Signaling Pathway of this compound-Mediated STING Degradation

This compound facilitates the degradation of STING via the ubiquitin-proteasome system.

Experimental Protocols

The following is a representative experimental protocol for evaluating the STING degradation activity of this compound using Western Blotting.

Western Blotting Protocol for STING Degradation

1. Cell Culture and Treatment:

- Culture Caki-1 cells in appropriate growth medium until they reach 70-80% confluency.

- Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for a specified duration (e.g., 2, 4, 8, 12, 24 hours).

2. Cell Lysis:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

- Normalize the protein concentrations and prepare samples with Laemmli buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for STING overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.

5. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify the band intensities and normalize the STING protein levels to the loading control to determine the extent of degradation.

Experimental Workflow for this compound Evaluation

A typical workflow for assessing the efficacy of this compound in degrading STING.

Conclusion

This compound represents a significant advancement in the development of targeted protein degraders for modulating the innate immune system. Its ability to potently and selectively degrade STING offers a promising therapeutic strategy for the treatment of various diseases where STING signaling is dysregulated, such as autoimmune disorders and certain cancers. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial in translating its preclinical efficacy into clinical applications.

References

UNC9036 for studying autoimmune and inflammatory diseases

An In-depth Technical Guide to UNC9036 for Autoimmune and Inflammatory Disease Research

Introduction

Chronic and unregulated activation of the innate immune system is a hallmark of many autoimmune and inflammatory diseases. The Stimulator of Interferon Genes (STING) pathway plays a crucial role in orchestrating innate immune responses to cytosolic DNA.[1][2] Consequently, aberrant STING signaling has been implicated in the pathogenesis of various autoimmune disorders, making it a compelling target for therapeutic intervention.[1][3][4] this compound is a novel chemical probe designed to modulate this pathway not by inhibition, but by targeted protein degradation. This guide provides a detailed overview of this compound, its mechanism of action, experimental protocols for its use, and its potential applications in studying and developing treatments for autoimmune and inflammatory diseases.

This compound: A PROTAC-based STING Degrader

This compound is a heterobifunctional molecule known as a Proteolysis-targeting chimera (PROTAC). PROTACs are designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system.[5] this compound is composed of three key components: a STING agonist (diABZI), a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This design allows this compound to selectively target the STING protein for degradation, thereby suppressing downstream inflammatory signaling.[1][7]

Mechanism of Action

The mechanism of this compound-mediated STING degradation is a multi-step process that leverages the cell's natural protein disposal machinery.[6][7][8]

-

Binding and Activation: The diABZI portion of this compound binds to and activates the STING protein.

-

Phosphorylation: Upon activation, STING undergoes phosphorylation.

-

E3 Ligase Recruitment: The VHL ligand component of this compound recruits the VHL E3 ubiquitin ligase to the phosphorylated STING protein.

-

Ubiquitination and Degradation: The recruited VHL ligase tags the STING protein with ubiquitin molecules, marking it for destruction by the 26S proteasome.

This targeted degradation is dependent on both VHL and the proteasome.[6][7] Studies have shown that depletion of VHL or inhibition of the proteasome can rescue STING protein levels in the presence of this compound.[6][9]

Quantitative Data

The efficacy of this compound has been quantified in cell-based assays. The following table summarizes key data points for its activity.

| Parameter | Value | Cell Line | Notes | Reference |

| DC₅₀ | 227 nM | Caki-1 | The concentration required to degrade 50% of STING protein. | [6][7] |

| Effective Concentration | 316 nM | Caki-1 | Used to demonstrate suppression of ISD90-induced innate immune responses. | [2][7] |

| Effective Concentration | 1 µM | Caki-1 | Used in time-course experiments to show time-dependent degradation of STING. | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the function and application of this compound. The following diagrams illustrate the STING signaling pathway, the mechanism of this compound, and a typical experimental workflow.

Experimental Protocols

Protocol 1: Western Blot Analysis of STING Degradation

This protocol is designed to assess the ability of this compound to induce the degradation of STING protein in a time- and dose-dependent manner.

Materials:

-

Cell line of interest (e.g., Caki-1 renal carcinoma cells)[6]

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-STING, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding: Seed Caki-1 cells in 6-well plates and allow them to adhere overnight.

-

Treatment:

-

Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0 nM to 1000 nM) for a fixed time (e.g., 8-24 hours).[6][9] Include a DMSO vehicle control.

-

Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 4, 8, 12, 24 hours).[6]

-

-

Cell Lysis:

-

After treatment, wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-STING and anti-loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescence substrate and visualize bands using a digital imager.

-

-

Analysis: Quantify band intensity using densitometry software. Normalize STING protein levels to the loading control to determine the extent of degradation.

Protocol 2: Assessment of STING Pathway Suppression

This protocol evaluates whether this compound-mediated STING degradation leads to a functional suppression of the downstream innate immune signaling pathway.[2][7]

Materials:

-

Cell line of interest (e.g., Caki-1)

-

This compound

-

DMSO (vehicle control)

-

STING agonist (e.g., ISD90, a 90-bp interferon stimulatory DNA)[2][7]

-

Materials for Western Blot (as above, including anti-pIRF3 and anti-IRF3 antibodies)

-

Materials for RT-qPCR (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for IFNB1 and a housekeeping gene)

Procedure:

-

Cell Seeding: Seed Caki-1 cells in 6-well plates.

-

Pre-treatment: Treat cells with this compound (e.g., 316 nM) or a DMSO control for 6 hours to allow for STING degradation.[2][7]

-

Stimulation: After the pre-treatment period, stimulate the cells by transfecting them with a STING agonist like ISD90 (e.g., 5 µg/mL) for a specified time (e.g., 1-3 hours for pIRF3 analysis, 6-8 hours for mRNA analysis).[2]

-

Analysis:

-

Western Blot: Prepare cell lysates and perform Western blotting as described in Protocol 1. Probe the membrane for phosphorylated IRF3 (pIRF3), total IRF3, and a loading control. A reduction in the pIRF3/IRF3 ratio in this compound-treated cells indicates pathway suppression.[7]

-

RT-qPCR:

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative PCR using primers for the interferon-beta gene (IFNB1) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative expression of IFNB1 mRNA. A decrease in IFNB1 expression in this compound-treated cells compared to the control demonstrates functional pathway inhibition.[7]

-

-

Conclusion and Future Directions

This compound represents a powerful chemical tool for investigating the role of the STING pathway in health and disease. As a targeted protein degrader, it offers a distinct advantage over traditional small-molecule inhibitors by physically removing the STING protein, potentially leading to a more profound and durable suppression of pathological signaling.[1] This makes it an invaluable asset for researchers in the fields of immunology, drug discovery, and autoimmune disease. Future studies utilizing this compound in relevant preclinical models of diseases such as systemic lupus erythematosus or Aicardi-Goutières syndrome will be critical in validating STING degradation as a viable therapeutic strategy for these debilitating conditions.[5]

References

- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]

- 5. Recent insights of PROTAC developments in inflammation-mediated and autoimmune targets: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Foundational Research on PROTAC-Based STING Degraders

This guide provides an in-depth overview of the foundational research and methodologies associated with the development of Proteolysis Targeting Chimera (PROTAC)-based degraders for the Stimulator of Interferon Genes (STING) protein. It is intended for researchers, scientists, and drug development professionals actively working in the fields of targeted protein degradation, immunology, and oncology.

Introduction: Targeting STING with PROTAC Technology

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections as well as cellular damage.[1][2] Upon activation, STING triggers a cascade leading to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.[1][3] However, aberrant or chronic activation of this pathway is implicated in various autoimmune and inflammatory diseases.[4][5]

Traditional therapeutic approaches have focused on inhibiting STING's signaling function. Proteolysis Targeting Chimeras (PROTACs) offer an alternative and potentially more potent strategy: the complete removal of the STING protein from the cell.[4] PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[6][7] They consist of a ligand that binds the target protein (STING), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] This ternary complex formation facilitates the ubiquitination of STING, marking it for destruction by the 26S proteasome.[6][8] This catalytic mechanism allows sub-stoichiometric concentrations of a PROTAC to eliminate a substantial population of the target protein.[8]

Mechanism of Action: PROTAC-Mediated Degradation

The fundamental action of a PROTAC is to act as a bridge between the target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. This process hijacks the natural protein degradation machinery of the cell.

The cGAS-STING Signaling Pathway

Understanding the STING signaling pathway is essential for designing and evaluating STING degraders. The pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).

Quantitative Data on Foundational STING Degraders

The development of STING degraders is a rapidly advancing field. The table below summarizes quantitative data for several early-stage and foundational STING PROTACs reported in the literature. DC₅₀ represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dₘₐₓ is the maximum degradation achieved.

| Degrader Name | E3 Ligase Recruited | DC₅₀ (µM) | Cell Line | Key Findings & Reference |

| SP23 | Cereblon (CRBN) | 3.2 | THP-1 | First-in-class STING-targeting PROTAC; effectively suppressed cGAMP-induced signaling.[4] |

| PROTAC STING degrader-2 | Von Hippel-Lindau (VHL) | 0.53 | Not Specified | Covalently binds STING to induce degradation.[9][10] |

| ST9 | Cereblon (CRBN) | 0.62 | Not Specified | Features optimized rigid linkers, showing renoprotective effects in an acute kidney injury model.[4][9] |

| UNC8899 | Von Hippel-Lindau (VHL) | 0.924 | Not Specified | VHL-recruiting STING PROTAC for viral/bacterial infection research.[9] |

| UNC9036 | Not Specified | 0.227 | Not Specified | A potent PROTAC-based STING degrader.[9] |

| TH35 | Cereblon (CRBN) | Not Specified | Human/Murine cells | Potent and selective cGAS-STING degradation; effective in a murine colitis model.[4] |

| Compound 2h | Not Specified | 3.23 | Not Specified | Showed sustained degradation for 72 hours.[4] |

| P8 | Cereblon (CRBN) | 2.58 (24h) | THP-1 | Degrades STING via the lysosomal pathway in THP-1 cells.[5] |

| STING Degrader-2 (SI-43) | Not Specified | 0.31 / 0.76 | Not Specified | Induces proteasome-independent degradation of specific STING mutants (S154, M155).[9] |

Experimental Protocols & Workflow

The evaluation of a novel STING degrader involves a series of well-defined experiments to characterize its efficacy, selectivity, and mechanism of action.

General Experimental Workflow

A typical workflow for assessing a STING degrader begins with cellular assays to confirm degradation and downstream pathway inhibition, followed by more complex mechanistic studies.

Protocol 1: Cellular STING Degradation Assay via Western Blot

This protocol is used to quantify the reduction in cellular STING protein levels following treatment with a PROTAC degrader.

-

1. Cell Culture and Treatment:

-

Seed cells (e.g., THP-1 monocytes) at a density of 0.5 - 1.0 x 10⁶ cells/mL in 12-well plates and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of the STING PROTAC degrader in complete culture medium. A typical concentration range would be 0.01 µM to 30 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the old medium and add the medium containing the degrader or vehicle.

-

Incubate for a specified time (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.

-

-

2. Cell Lysis:

-

After incubation, place the plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Aspirate the final PBS wash and add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

3. Protein Quantification:

-

Carefully transfer the supernatant (total protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against STING overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-Actin).

-

Wash the membrane 3-4 times with TBST.

-

Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again 3-4 times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

5. Data Analysis:

Protocol 2: Assessment of Downstream STING Pathway Inhibition via IFN-β ELISA

This protocol measures the functional consequence of STING degradation by quantifying the reduction in a key downstream cytokine, Interferon-β (IFN-β).[13]

-

1. Cell Culture and Pre-treatment:

-

Seed cells (e.g., THP-1) in a 96-well plate at a density of 5 x 10⁵ cells/well.[13]

-

Pre-treat the cells with various concentrations of the STING PROTAC degrader (and a vehicle control) for a sufficient duration to achieve degradation (e.g., 12-24 hours).

-

-

2. STING Pathway Activation:

-

3. Sample Collection:

-

Centrifuge the 96-well plate at 300-400 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell culture supernatant without disturbing the cell pellet. These samples contain the secreted IFN-β. Samples can be used immediately or stored at -80°C.

-

-

4. ELISA Procedure:

-

Perform the IFN-β ELISA using a commercial kit, following the manufacturer's instructions precisely.

-

Briefly, add standards, controls, and the collected cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.

-

Incubate, wash, and add the detection antibody as specified.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution to terminate the reaction.[13]

-

-

5. Data Acquisition and Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

-

Use the standard curve to calculate the concentration of IFN-β in each experimental sample.

-

Analyze the data to determine the extent to which the STING degrader inhibits agonist-induced IFN-β production.

-

This guide provides a foundational framework for understanding and developing PROTAC-based STING degraders. The provided data, diagrams, and protocols serve as a starting point for researchers aiming to explore this promising therapeutic modality.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel nitrofuran PROTAC-like compounds as dual inhibitors and degraders targeting STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PROTAC STING Degrader-2 - Immunomart [immunomart.com]

- 11. researchgate.net [researchgate.net]

- 12. lifesensors.com [lifesensors.com]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Therapeutic Potential of UNC9036: A STING-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC9036 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein. By hijacking the body's own ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for the treatment of STING-driven inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a discussion of its therapeutic potential.

Introduction to this compound

This compound is a heterobifunctional molecule that consists of a ligand that binds to the STING protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted protein degradation approach offers several advantages over traditional small molecule inhibitors, including the potential for improved potency, selectivity, and a more sustained duration of action.

Mechanism of Action

The mechanism of this compound involves a multi-step process that ultimately leads to the proteasomal degradation of STING.[1]

-

Ternary Complex Formation: this compound simultaneously binds to both the STING protein and the VHL E3 ligase, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the STING protein. This results in the formation of a polyubiquitin chain on STING.

-

Proteasomal Degradation: The polyubiquitinated STING protein is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.

This process effectively eliminates the STING protein, thereby shutting down its downstream signaling pathways that contribute to inflammatory responses.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line | Reference |

| DC50 | 227 nM | Caki-1 | [1] |

| Half-life (t1/2) | 2.3 hours | In vivo (murine) | [2] |

Note: Further pharmacokinetic parameters such as Cmax and AUC have not been publicly reported.

Signaling Pathway and Experimental Workflow

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, which is inhibited by this compound-mediated degradation of STING.

This compound Mechanism of Action Workflow

The following diagram illustrates the workflow of this compound in inducing STING degradation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound. These are based on the methods described in the primary literature and general laboratory procedures.

Western Blotting for STING Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of STING protein in cells treated with this compound.

Materials:

-

Cell line (e.g., Caki-1)

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-STING antibody

-

Mouse anti-β-actin antibody (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate Caki-1 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500, 1000 nM) or a time course with a fixed concentration (e.g., 227 nM for 0, 2, 4, 8, 12, 24 hours). Use DMSO as a vehicle control.

-

-

Cell Lysis: